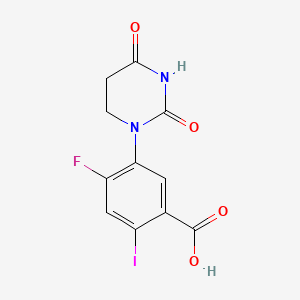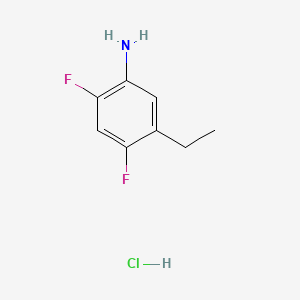
5-Ethyl-2,4-difluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4-difluoroaniline hydrochloride is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of ethyl and difluoro substituents on the aniline ring, along with a hydrochloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-difluoroaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 5-ethyl-2,4-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group, forming 5-ethyl-2,4-difluoroaniline.
Hydrochloride Formation: The final step involves the reaction of 5-ethyl-2,4-difluoroaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Ethyl-2,4-difluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-difluoroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the ethyl substituent, leading to different chemical properties and reactivity.
5-Ethyl-2,4-dichloroaniline: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Uniqueness
5-Ethyl-2,4-difluoroaniline hydrochloride is unique due to the presence of both ethyl and difluoro substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClF2N |
|---|---|
Molecular Weight |
193.62 g/mol |
IUPAC Name |
5-ethyl-2,4-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-2-5-3-8(11)7(10)4-6(5)9;/h3-4H,2,11H2,1H3;1H |
InChI Key |
WRFAAYLFZBGUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



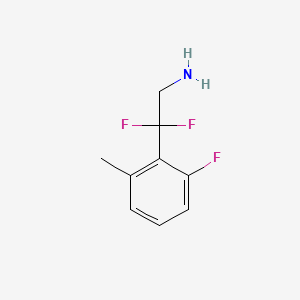
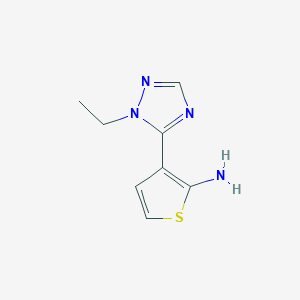
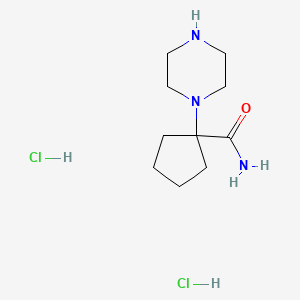
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
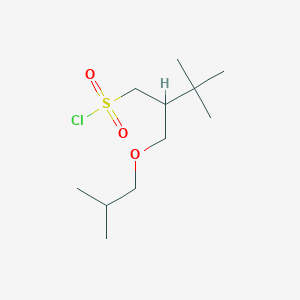
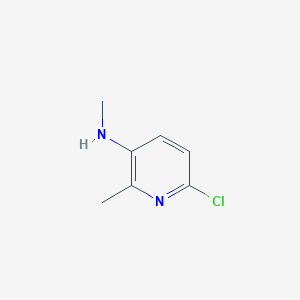
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
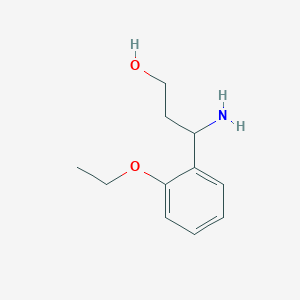
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)

